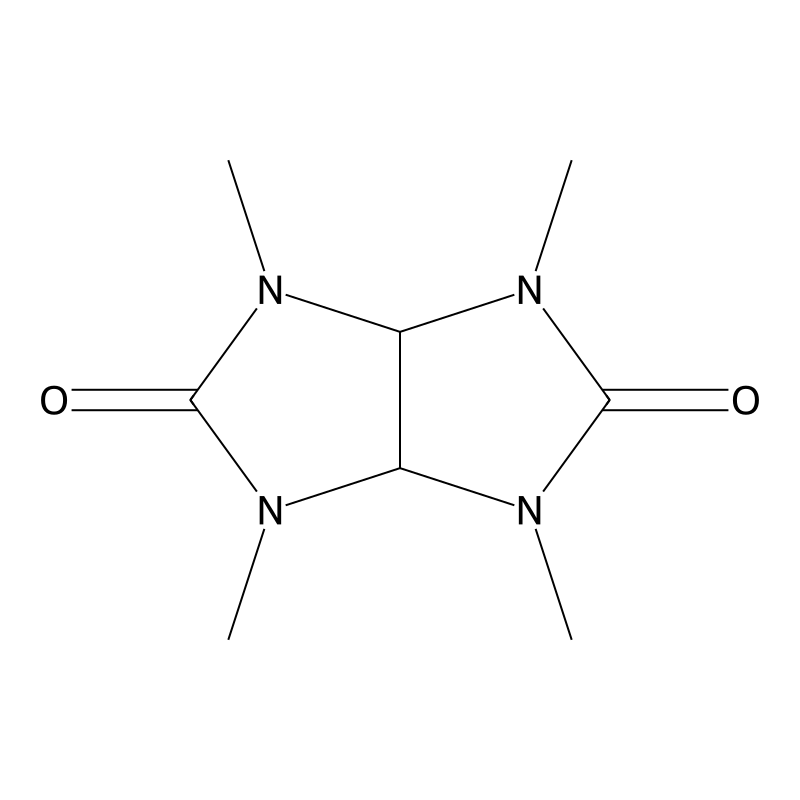Mebicar

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Mebicar has been used in the treatment of cardiovascular disorders . It helps to reduce anxiety and emotional stress, which can have a positive impact on cardiovascular health .
- Mebicar has been used to help alcoholic patients . It can help to reduce the anxiety and emotional stress that often accompany alcohol withdrawal .
- Mebicar has been used in the treatment of various psychiatric disorders . It can help to reduce symptoms of anxiety, irritability, and emotional instability .
- Mebicar has been used to help schizophrenic patients . It can help to reduce the anxiety and emotional stress that often accompany this condition .
- Mebicar has been shown to have nootropic effects . This means it can help to enhance cognitive function, including memory and learning .
Cardiovascular Disorders
Alcoholic Patients
Psychiatric Disorders
Schizophrenic Patients
Nootropic Effects
Climacteric Disorders
- Mebicar can be used in combination with benzodiazepines (BZDs) . This can help to enhance the anxiolytic effects of the medication .
- Mebicar has been used to treat psychiatric disturbances in children . It can help to reduce symptoms of anxiety and emotional instability in this population .
- Mebicar is also used to aid smoking cessation . It can help to reduce the anxiety and emotional stress that often accompany nicotine withdrawal .
- Mebicar may be useful in the treatment of ADHD symptoms . It can help to reduce symptoms of hyperactivity and impulsivity, and improve attention and focus .
Combination with BZDs
Psychiatric Disturbances in Children
Smoking Cessation
Treatment of ADHD symptoms
Other Uses
Mebicar, also known as tetramethylglycoluril or temgicoluril, is an anxiolytic medication primarily used in Latvia and Russia. It is a non-benzodiazepine compound that acts on various neurotransmitter systems in the brain, particularly gamma-aminobutyric acid, serotonin, and norepinephrine. Unlike traditional anxiolytics, Mebicar does not cause sedation or impair motor function, making it suitable for use without disrupting daily activities .
Mebicar's chemical formula is , with a molar mass of approximately 198.226 g/mol. The compound is stable and does not react with acids, alkalis, oxidants, or reducing agents. Its synthesis involves the condensation of N,N-dimethylurea with glyoxal under mild conditions, typically using phosphoric acid as a catalyst. This reaction yields Mebicar in a straightforward manner, allowing for efficient production .
Mebicar exhibits significant anxiolytic properties by modulating neurotransmitter levels in the brain. It enhances serotonin levels while decreasing norepinephrine without affecting dopaminergic or cholinergic systems. This unique mechanism contributes to its effectiveness in treating anxiety disorders without the side effects commonly associated with benzodiazepines, such as sedation and dependency . Additionally, Mebicar has been reported to assist in smoking cessation and alleviate symptoms of attention deficit hyperactivity disorder .
The synthesis of Mebicar can be achieved through the following steps:
- Reactants: Combine N,N-dimethylurea and glyoxal.
- Catalyst: Add a catalytic amount of phosphoric acid anhydride.
- Conditions: Conduct the reaction in an aqueous solution at room temperature.
- Isolation: After sufficient reaction time, isolate Mebicar by filtration.
This method allows for the reuse of the filtrate by adding more reactants for subsequent batches, optimizing yield and efficiency .
Mebicar may interact with other central nervous system depressants, increasing the risk of sedation and respiratory depression when combined with substances such as ethanol, benzodiazepines, and certain analgesics like alfentanil. Caution is advised when prescribing Mebicar alongside these medications to avoid potential adverse effects .
Mebicar shares structural and functional similarities with several other compounds used for anxiety treatment. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Benzodiazepines | Varied structures (e.g., diazepam) | Sedative effects; risk of dependence |
| Buspirone | C21H31N5O2S | Non-benzodiazepine; primarily acts on serotonin |
| Gabapentin | C9H17NO2 | Primarily used for neuropathic pain; anxiolytic effects are secondary |
| Homotaurine | C4H9NO4S | Similar to Mebicar; used in Alzheimer's treatment |
| Adaptol (another name) | C8H14N4O2 | Structurally identical; marketed under different names |
Mebicar's primary distinction lies in its non-sedative profile and broader applicability in treating anxiety without the common side effects associated with benzodiazepines .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
MeSH Pharmacological Classification
ATC Code
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX21 - Tetramethylglycoluril








